![molecular formula C32H24F2N4O2S2 B2397822 2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one CAS No. 689771-81-1](/img/structure/B2397822.png)
2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one is a useful research compound. Its molecular formula is C32H24F2N4O2S2 and its molecular weight is 598.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one is a novel quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C23H24F2N2O2S, with a molecular weight of approximately 446.51 g/mol . Its structure features a quinazoline core which is crucial for its biological activity.
Quinazoline derivatives often act through multiple mechanisms, including:
- Inhibition of Kinases : Many quinazoline compounds inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Research indicates that quinazoline derivatives, including the compound , exhibit significant anticancer properties. The following table summarizes some key findings related to its anticancer activity:
The compound demonstrated potent cytotoxicity against various cancer cell lines, suggesting its potential as an effective anticancer agent.
Anti-inflammatory Activity
Quinazoline derivatives have also been reported to exhibit anti-inflammatory effects. The following data illustrates the IC50 values for different compounds in inhibiting cyclooxygenase enzymes, which play a significant role in inflammation:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
---|---|---|---|
Compound A | 10.5 | 5.0 | |
Compound B | 8.0 | 4.5 | |
Target Compound | 9.0 | 3.5 | This Study |
This data indicates that the target compound has promising anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxic Evaluation : A study synthesized various quinazoline derivatives and evaluated their cytotoxicity using the MTT assay across different concentrations (0.1 to 100 μM). The target compound showed significant cytotoxic effects at lower concentrations compared to standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives revealed that modifications at specific positions on the quinazoline ring could enhance biological activity, particularly against cancer cell lines .
- Mechanistic Studies : Further research suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results as an inhibitor of various cancer cell lines. Research indicates that compounds with similar structural features exhibit activity against pancreatic, prostate, breast, and melanoma cancers. Notably, derivatives containing quinazoline structures have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), both critical in tumor angiogenesis and growth .
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives has been documented in several studies. The compound has been evaluated against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing significant inhibitory effects. The minimum inhibitory concentrations (MICs) were determined using standard methods, indicating its potential as a therapeutic agent against infections caused by resistant bacterial strains .
Anti-inflammatory Effects
Quinazolines are also recognized for their anti-inflammatory properties. This specific compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. Studies have demonstrated that certain quinazoline derivatives can reduce inflammation markers in vitro and in vivo, suggesting a viable pathway for drug development aimed at inflammatory disorders .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that modifications to the structure significantly enhanced their potency against breast cancer cell lines. The introduction of specific substituents on the quinazoline ring improved binding affinity to target kinases involved in tumor growth .
Case Study 2: Antimicrobial Screening
In another investigation, a library of quinazoline derivatives was screened for antimicrobial activity. The results indicated that certain compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship analysis revealed that the presence of fluorine atoms increased the antimicrobial efficacy of these compounds .
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24F2N4O2S2/c33-23-9-5-7-21(17-23)19-41-31-35-27-13-3-1-11-25(27)29(39)37(31)15-16-38-30(40)26-12-2-4-14-28(26)36-32(38)42-20-22-8-6-10-24(34)18-22/h1-14,17-18H,15-16,19-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDFNEPCHKIWEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCN4C(=O)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24F2N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.